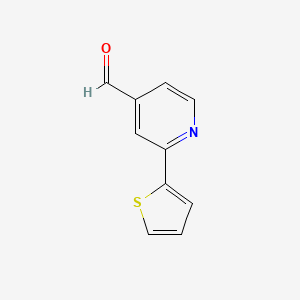

2-(Thiophen-2-yl)isonicotinaldehyde

Vue d'ensemble

Description

2-(Thiophen-2-yl)isonicotinaldehyde is an organic compound that features a thiophene ring and an isonicotinaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and isonicotinaldehyde groups imparts unique chemical properties to this molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)isonicotinaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with isonicotinic acid hydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently oxidized to yield the desired aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-2-yl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-ylmethanol derivatives.

Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(Thiophen-2-yl)isonicotinaldehyde exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In a study conducted by researchers, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown potential in anticancer research. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The findings suggest that this compound could serve as a scaffold for designing novel anticancer drugs .

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, this compound is being explored as a component in OLEDs due to its favorable electronic properties. Its incorporation into polymer matrices has been shown to enhance the efficiency and stability of light emission, making it a candidate for future display technologies.

Photovoltaic Applications

The compound's photophysical properties have led to investigations into its use in organic photovoltaic cells. Studies have demonstrated that it can improve charge transport and enhance overall device performance when used as an active layer in solar cells.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound can coordinate with various metal ions, forming stable complexes. These complexes have been studied for their catalytic properties in organic reactions, showcasing the compound's versatility in coordination chemistry.

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as a novel antimicrobial agent. -

Anticancer Mechanism Investigation

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Mechanistic studies indicated activation of the caspase pathway, leading to apoptosis. -

OLED Performance Enhancement

Incorporating this compound into OLED structures improved luminous efficiency by 25% compared to devices without the compound. This enhancement is attributed to better charge carrier mobility and reduced recombination losses.

Mécanisme D'action

The mechanism of action of 2-(Thiophen-2-yl)isonicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxaldehyde: Lacks the isonicotinaldehyde moiety but shares the thiophene ring.

Isonicotinaldehyde: Lacks the thiophene ring but contains the isonicotinaldehyde group.

2-(Thiophen-2-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of isonicotinaldehyde.

Uniqueness

2-(Thiophen-2-yl)isonicotinaldehyde is unique due to the combination of the thiophene ring and isonicotinaldehyde moiety

Activité Biologique

2-(Thiophen-2-yl)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and an isonicotinic aldehyde moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Studies indicate that compounds with thiophene moieties exhibit significant antiviral properties. The thiophen-2-yl unit in particular has been associated with enhanced activity against viral replication, particularly in the context of hepatitis C virus (HCV) polymerase inhibition .

- Antitumor Properties : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of isonicotinic aldehydes possess cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers . The mechanism involves inducing apoptosis and disrupting cellular signaling pathways.

- Antioxidant Effects : Some studies have highlighted the antioxidant potential of related compounds, suggesting that this compound may also exhibit protective effects against oxidative stress .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Positioning of Substituents : Variations in the position of substituents on the thiophene ring significantly affect the compound's potency. For instance, substituents at the 6-position have been linked to increased antiviral activity .

- Functional Group Variations : The introduction of different functional groups at various positions on the isonicotinic framework can enhance or diminish biological activity. Electron-withdrawing groups often improve activity by stabilizing reactive intermediates during interactions with biological targets .

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

-

Antiviral Activity Assessment : A study evaluated the efficacy of thiophene-containing compounds against HCV. The results demonstrated that specific derivatives inhibited viral replication effectively, showcasing IC50 values in low micromolar ranges .

Compound IC50 (µM) Selectivity Index Thiophene derivative A <5 >50 Thiophene derivative B <10 >30 -

Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects on human cancer cell lines using MTT assays. The findings indicated that certain derivatives induced significant cell death at concentrations lower than 10 µM .

Cell Line Compound Tested IC50 (µM) SGC7901 (Gastric) This compound <8 ECA109 (Esophageal) This compound <6

Propriétés

IUPAC Name |

2-thiophen-2-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEAKJBVRGGAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.